Cas no 97511-04-1 (3-Bromodibenzothiophene)

3-Bromodibenzothiophene structure
3-Bromodibenzothiophene structure
Nom du produit:3-Bromodibenzothiophene
Numéro CAS:97511-04-1
Le MF:C12H7BrS
Mégawatts:263.152981042862
MDL:MFCD11052997
CID:1005735
PubChem ID:13415616

3-Bromodibenzothiophene Propriétés chimiques et physiques

Nom et identifiant

    • 3-BROMODIBENZOTHIOPHENE
    • 3-Bromodibenzo[b,d]thiophene
    • 3-bromo-dibenzothiophene
    • FDPBPKDNWCZVQR-UHFFFAOYSA-N
    • 3-Bromodibenzothiophene (ACI)
    • F18747
    • SY237587
    • SCHEMBL258838
    • 97511-04-1
    • SB66893
    • DA-21007
    • XDA51104
    • 5-bromo-8-thiatricyclo[7.4.0.0?,?]trideca-1(9),2(7),3,5,10,12-hexaene
    • 5-BROMO-8-THIATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE
    • B5452
    • 11-bromo-8-thiatricyclo[7.4.0.0?,?]trideca-1(9),2,4,6,10,12-hexaene
    • Dibenzothiophene,3-bromo-
    • AKOS027322912
    • CS-0155956
    • AS-57871
    • MFCD11052997
    • 3-Bromodibenzothiophene
    • MDL: MFCD11052997
    • Piscine à noyau: 1S/C12H7BrS/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H
    • La clé Inchi: FDPBPKDNWCZVQR-UHFFFAOYSA-N
    • Sourire: BrC1C=C2SC3C(C2=CC=1)=CC=CC=3

Propriétés calculées

  • Qualité précise: 261.94518g/mol
  • Masse isotopique unique: 261.94518g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 1
  • Comptage des atomes lourds: 14
  • Nombre de liaisons rotatives: 0
  • Complexité: 218
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 5.1
  • Surface topologique des pôles: 28.2

Propriétés expérimentales

  • Dense: 1.611±0.06 g/cm3 (20 ºC 760 Torr),
  • Point de fusion: 97.0 to 101.0 deg-C
  • Solubilité: Insuluble (1.8E-4 g/L) (25 ºC),

3-Bromodibenzothiophene PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B5452-1G
3-Bromodibenzothiophene
97511-04-1 >98.0%(GC)
1g
¥525.00 2024-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B40045-250mg
3-Bromodibenzo[b,d]thiophene
97511-04-1 98%
250mg
¥84.0 2022-10-09
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B5452-5G
3-Bromodibenzothiophene
97511-04-1 >98.0%(GC)
5g
¥1750.00 2024-04-15
abcr
AB495179-5 g
3-Bromodibenzo[b,d]thiophene; .
97511-04-1
5g
€230.90 2023-04-19
abcr
AB495179-25 g
3-Bromodibenzo[b,d]thiophene; .
97511-04-1
25g
€642.10 2023-04-19
eNovation Chemicals LLC
Y1190849-5g
3-Bromodibenzothiophene
97511-04-1 97%
5g
$180 2023-09-01
A2B Chem LLC
AB53240-1g
3-Bromodibenzothiophene
97511-04-1 98%
1g
$19.00 2024-07-18
1PlusChem
1P003AUW-10g
3-Bromodibenzothiophene
97511-04-1 98%
10g
$160.00 2024-04-19
1PlusChem
1P003AUW-250mg
3-Bromodibenzothiophene
97511-04-1 98%
250mg
$6.00 2024-04-19
A2B Chem LLC
AB53240-10g
3-Bromodibenzothiophene
97511-04-1 98%
10g
$146.00 2024-07-18

3-Bromodibenzothiophene Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) Solvents: 1,2-Dichloroethane ;  rt → 80 °C; 6 h, 80 °C
1.2 Reagents: Triethylamine Solvents: Water ;  pH 7 - 8, cooled
Référence
Preparation method of 3-substituted dibenzothiophene and its application in organic light emitting device
, China, , ,

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Bromine Catalysts: Iodine Solvents: Chloroform ;  cooled; 2 h, cooled; 2 h, rt
1.2 Reagents: Sodium bisulfite
Référence
Blue-light conjugated polymer luminescent material based on bisthioxoindole carbazole unit and preparation method and application thereof
, China, , ,

Synthetic Routes 3

Conditions de réaction
Référence
Preparation of spiro compound for organic electric element and electronic device
, Korea, , ,

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Trifluoromethanesulfonic acid ;  24 h, rt
1.2 Reagents: Pyridine Solvents: Water ;  rt; 30 min, reflux
Référence
Preparation of aromatic heterocyclic compounds for organic electric device and electronic apparatus
, Korea, , ,

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Acetic acid ,  Water ;  2 °C; 100 min, 5 - 8 °C; 8 °C → -5 °C
1.2 Reagents: Diethyl ether ;  25 min, -5 °C
Référence
Compound having phenylacetylene structure, liquid crystal composition, polymer, optically anisotropic product, optical or liquid crystal element, dibenzothiophene compound, intermediate, and process for producing the same
, United States, , ,

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Cesium carbonate ,  S8 Solvents: Dimethyl sulfoxide ;  2 h, 100 °C
Référence
Transition-Metal-Free Diarylannulated Sulfide and Selenide Construction via Radical/Anion-Mediated Sulfur-Iodine and Selenium-Iodine Exchange
Wang, Ming; Fan, Qiaoling; Jiang, Xuefeng, Organic Letters, 2016, 18(21), 5756-5759

Synthetic Routes 7

Conditions de réaction
1.1 Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ;  8 h, 140 °C
Référence
Synthesis of substituted dibenzothiophene compound
, China, , ,

Synthetic Routes 8

Conditions de réaction
Référence
Photocatalytic defluorocarboxylation using formate salts as both a reductant and a carbon dioxide source
Min, Shi-Yun; Song, He-Xin; Yan, Si-Shun; Yuan, Rong; Ye, Jian-Heng; et al, Green Chemistry, 2023, 25(16), 6194-6199

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Tripotassium phosphate ,  Potassium thioacetate Catalysts: 1,10-Phenanthroline ,  Copper(II) triflate Solvents: Dimethyl sulfoxide ;  6 h, 80 °C
Référence
Cu(II)-catalyzed sulfide construction: both aryl groups utilization of intermolecular and intramolecular diaryliodonium salt
Wang, Ming; Wei, Jianpeng; Fan, Qiaoling; Jiang, Xuefeng, Chemical Communications (Cambridge, 2017, 53(20), 2918-2921

Synthetic Routes 10

Conditions de réaction
Référence
Product class 6: dibenzothiophenes
Andrews, M. D., Science of Synthesis, 2001, 10, 211-263

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Tripotassium phosphate ,  Potassium thioacetate Catalysts: 1,10-Phenanthroline ,  Copper(II) triflate Solvents: Dimethyl sulfoxide ;  6 h, 80 °C
Référence
A process for preparing diaryl thioethers
, China, , ,

Synthetic Routes 12

Conditions de réaction
Référence
Preparation of fused-heterocyclic compounds, and organic electric elements using them and electronic devices thereof
, Korea, , ,

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Cesium carbonate ,  S8 Solvents: Dimethyl sulfoxide ;  2 h, 100 °C; 100 °C → rt
1.2 Reagents: Water
Référence
Diaryl episulfide and diaryl episelenide, and their synthesis method from periodate salt, and application as photoelectric materials
, China, , ,

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  rt → 0 °C; < 5 °C; 30 min, < 5 °C
1.2 Reagents: Tetrafluoroboric acid Solvents: Water ;  < 5 °C
1.3 Reagents: Copper oxide (Cu2O) Solvents: Water ;  30 min, rt
Référence
Preparation of 3-bromodibenzothiophene
, China, , ,

Synthetic Routes 15

Conditions de réaction
1.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) ,  [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… Solvents: Acetonitrile ;  16 h, rt
Référence
Dual gold and photoredox catalyzed C-H activation of arenes for aryl-aryl cross couplings
Gauchot, V.; Sutherland, D. R.; Lee, A.-L., Chemical Science, 2017, 8(4), 2885-2889

Synthetic Routes 16

Conditions de réaction
1.1 Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ;  12 h, 140 °C
Référence
Cyclization of 2-Biphenylthiols to Dibenzothiophenes under PdCl2/DMSO Catalysis
Zhang, Tao; Deng, Guigang; Li, Hanjie; Liu, Bingxin; Tan, Qitao ; et al, Organic Letters, 2018, 20(17), 5439-5443

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: Nitrosylsulfuric acid ,  Copper bromide (CuBr) ,  Hydrogen bromide
Référence
Synthesis of monoamino and monohydroxydibenzothiophenes
Kudo, Hirotaka; Castle, Raymond N.; Lee, Milton L., Journal of Heterocyclic Chemistry, 1985, 22(1), 215-18

Synthetic Routes 18

Conditions de réaction
Référence
Preparation of tertiary amines
, China, , ,

3-Bromodibenzothiophene Raw materials

3-Bromodibenzothiophene Preparation Products

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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:97511-04-1)3-Bromodibenzothiophene
A852716
Pureté:99%/99%
Quantité:10g/25g
Prix ($):180.0/378.0